N-(12-hydroxydodecyl)phthalimide

Description

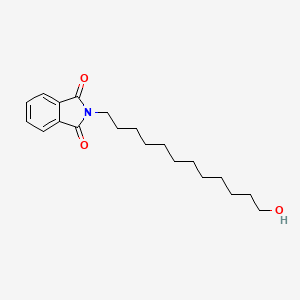

N-(12-Hydroxydodecyl)phthalimide is a phthalimide derivative characterized by a 12-carbon alkyl chain terminated with a hydroxyl group. This article compares this compound with structurally and functionally related compounds, focusing on molecular features, reactivity, and applications.

Properties

Molecular Formula |

C20H29NO3 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-(12-hydroxydodecyl)isoindole-1,3-dione |

InChI |

InChI=1S/C20H29NO3/c22-16-12-8-6-4-2-1-3-5-7-11-15-21-19(23)17-13-9-10-14-18(17)20(21)24/h9-10,13-14,22H,1-8,11-12,15-16H2 |

InChI Key |

AZSATGGUIIEDIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of Phthalic Anhydride and 12-Hydroxydodecanol

The most widely documented method involves the reaction of phthalic anhydride with 12-hydroxydodecanol under dehydrative conditions. The mechanism proceeds via nucleophilic attack of the alcohol’s hydroxyl group on the electrophilic carbonyl carbon of the anhydride, forming an ester intermediate. Subsequent cyclization eliminates water to yield the imide.

Typical Procedure

- Reactants : Phthalic anhydride (1.0 eq) and 12-hydroxydodecanol (1.0–1.2 eq).

- Solvent : Toluene or dioxane (40–100 vol%).

- Catalyst : Sulfuric acid (0.5–1.0 mol%) or triethylamine (1.0 eq).

- Conditions : Reflux at 100–120°C for 4–6 hours under nitrogen.

- Workup : Solvent removal via reduced-pressure distillation, followed by recrystallization from ethanol.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–92% | |

| Purity | >95% (HPLC) | |

| Reaction Time | 4–6 hours |

Solvent-Free Mechanochemical Synthesis

Recent advancements utilize solvent-free grinding with solid catalysts to reduce toxicity and energy consumption. This method adapts protocols from analogous phthalimide syntheses.

Procedure

- Reactants : Phthalic anhydride and 12-hydroxydodecanol (1:1 molar ratio).

- Catalyst : Ferric oxide (Fe₃O₄, 5 wt%).

- Conditions : Ball milling at 25–30 Hz for 2–3 hours.

- Purification : Washing with sodium bicarbonate and ethanol.

Advantages

Catalytic Systems and Optimization

Acid-Catalyzed Reactions

Sulfuric acid or p-toluenesulfonic acid (PTSA) accelerates imidization by protonating the anhydride, enhancing electrophilicity. Excess acid, however, risks hydrolyzing the imide product.

Optimized Conditions

Base-Mediated Reactions

Triethylamine (TEA) deprotonates the hydroxyl group, increasing nucleophilicity. This approach, adapted from CN105111128A, improves yields in polar aprotic solvents like isopropanol.

Example Protocol

- Solvent : Isopropanol (100 vol%).

- Base : TEA (1.0 eq relative to 12-hydroxydodecanol).

- Temperature : 70–95°C.

Performance Metrics

| Metric | Acid-Catalyzed | Base-Mediated |

|---|---|---|

| Yield | 85–90% | 88–93% |

| Solvent Toxicity | High (dioxane) | Moderate (isopropanol) |

| Purification Complexity | Moderate | Low |

Purification and Characterization

Isolation Techniques

- Recrystallization : Ethanol or ethyl acetate yields crystals with >97% purity.

- Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) resolves unreacted alcohol.

Spectroscopic Characterization

- IR Spectroscopy : Peaks at 1770 cm⁻¹ (C=O asymmetric stretch) and 1700 cm⁻¹ (C=O symmetric stretch) confirm imide formation.

- ¹H NMR : δ 7.8–7.9 ppm (aromatic protons), δ 3.6–3.8 ppm (–CH₂OH), δ 1.2–1.6 ppm (aliphatic chain).

Industrial-Scale Adaptations

Continuous Flow Reactors

Pilot studies demonstrate enhanced efficiency using tubular reactors:

Solvent Recycling

Distillation reclaims >90% of isopropanol or dioxane, reducing costs.

Chemical Reactions Analysis

Types of Reactions

2-(12-hydroxydodecyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the carbonyl carbon under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of alcohols.

Substitution: Formation of substituted isoindoline-1,3-dione derivatives

Scientific Research Applications

2-(12-hydroxydodecyl)isoindoline-1,3-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(12-hydroxydodecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors and ion channels in the brain . The hydroxyl group and the isoindoline-1,3-dione moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Comparisons

Phthalimide derivatives vary primarily in their N-substituents, which dictate their physical and chemical behavior. Key structural analogs include:

| Compound | Substituent | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| N-(12-Hydroxydodecyl)phthalimide* | -CH₂(CH₂)₁₀CH₂OH | C₂₀H₂₇NO₃ | 329.43 g/mol | Long alkyl chain with terminal -OH |

| N-Hydroxyphthalimide | -OH | C₈H₅NO₃ | 163.13 g/mol | Direct hydroxyl substitution |

| N-Decylphthalimide | -CH₂(CH₂)₈CH₃ | C₁₈H₂₃NO₂ | 293.39 g/mol | 10-carbon alkyl chain |

| N-(2-Bromoethyl)phthalimide | -CH₂CH₂Br | C₁₀H₈BrNO₂ | 268.08 g/mol | Bromoethyl group |

| N-(Chloromethyl)phthalimide | -CH₂Cl | C₉H₆ClNO₂ | 195.60 g/mol | Chloromethyl group |

*Inferred structure based on naming conventions and analogous compounds.

Key Observations :

- Functional Groups : The terminal -OH group differentiates it from halogenated analogs (e.g., N-(2-Bromoethyl)phthalimide), which are more reactive in nucleophilic substitutions .

Data Tables

Table 1: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility | Stability |

|---|---|---|---|

| N-Hydroxyphthalimide | 160–162 | Soluble in DMF | Stable under inert |

| N-(2-Bromoethyl)phthalimide | 82–84 | Soluble in ethanol | Sensitive to light |

| N-Decylphthalimide | Not reported | Lipophilic | Stable at RT |

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing N-(12-hydroxydodecyl)phthalimide, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves alkylation of phthalimide with a bromoalkanol (e.g., 12-bromododecanol) under basic conditions. A common protocol uses potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C for 24 hours, achieving yields of ~85% . Key parameters include solvent polarity, reaction temperature, and stoichiometric ratios of reagents. Optimization may involve adjusting reaction time or using phase-transfer catalysts to enhance alkylation efficiency .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

- Methodological Answer : Store at 2–8°C in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation . Avoid dust formation and use personal protective equipment (PPE) including gloves, goggles, and lab coats. For spills, employ vacuum collection and avoid aqueous cleanup to minimize decomposition .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what spectral markers are indicative of successful synthesis?

- Methodological Answer : Use FT-IR to confirm the presence of phthalimide carbonyl stretches (~1700–1770 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹). ¹H NMR should show signals for the hydroxydodecyl chain (δ 1.2–1.6 ppm, CH₂ groups) and phthalimide aromatic protons (δ 7.6–7.8 ppm). ¹³C NMR will display carbonyl carbons (~168 ppm) and alkyl chain resonances .

Advanced Research Questions

Q. What strategies can be employed to optimize the regioselectivity of alkylation in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) can favor N-alkylation over O-alkylation. Microwave-assisted synthesis reduces side reactions by shortening reaction times. Monitoring via TLC or HPLC ensures real-time assessment of product distribution .

Q. How does the hydroxyl group in this compound influence its reactivity in photoredox-catalyzed functionalization reactions?

- Methodological Answer : The hydroxyl group can act as a hydrogen-bond donor, facilitating electron transfer in photoredox systems. Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) under visible light enable C–H functionalization or cross-coupling. Control experiments with protected hydroxyl groups (e.g., silylation) are recommended to isolate its role in reactivity .

Q. What experimental approaches are used to assess the genotoxic potential of this compound derivatives in human cell lines?

- Methodological Answer : Conduct comet assays to detect DNA strand breaks or γ-H2AX immunofluorescence for double-strand breaks. Compare cytotoxicity (via MTT assays) and formaldehyde release (using fluorescent probes like DAz-2) in treated vs. control cells. Dose-response studies and metabolic activation (e.g., S9 liver fractions) validate genotoxicity mechanisms .

Q. How can researchers mitigate decomposition of this compound under varying pH conditions during biological assays?

- Methodological Answer : Stabilize the compound by buffering solutions near neutral pH (6.5–7.5). Avoid strong bases (e.g., NaOH), which accelerate hydrolysis to phthalimide. For long-term storage in aqueous media, lyophilization or formulation with cyclodextrins can enhance stability. Monitor degradation via HPLC or UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.